molecular formula C20H28N6O B5669966 N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1-pyrimidin-2-ylpiperidin-4-amine

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1-pyrimidin-2-ylpiperidin-4-amine

Cat. No. B5669966
M. Wt: 368.5 g/mol
InChI Key: YKHDPXBXPDYLLA-UHFFFAOYSA-N
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Description

This compound represents a class of molecules with significant synthetic and structural interest, often explored for their potential in pharmaceuticals and material sciences. Its structure incorporates multiple heterocyclic fragments, which are pivotal in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related pyridopyrimidines involves condensation reactions, highlighting methodologies for constructing complex heterocyclic systems. For instance, a method developed for the synthesis of 4-amino-substituted pyrido[3,4-d]pyrimidines by condensation and subsequent reactions showcases the synthetic accessibility of such compounds (Kuznetsov, Nam, & Chapyshev, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, especially those involving copper(II) complexes, has been elucidated using X-ray diffraction, demonstrating the compound's ability to form complex geometries and engage in specific interactions (Hang, Dong, & Wang, 2011).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often lead to the formation of novel compounds with potential biological activities. For example, the synthesis of thieno[3,2-d]pyrimidin-4-yl morpholine derivatives has shown that these compounds inhibit tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. Although specific details on this compound were not found, related research on copper(II) complexes provides insight into how the structural features influence these properties (Hang, Dong, & Wang, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's heterocyclic structure. Studies on similar compounds, like the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-quinolines, offer insights into their photophysical and biomolecular binding properties, suggesting how such frameworks contribute to their overall chemical behavior (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1-pyrimidin-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-3-17(15-21-6-1)19(25-11-13-27-14-12-25)16-24-18-4-9-26(10-5-18)20-22-7-2-8-23-20/h1-3,6-8,15,18-19,24H,4-5,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHDPXBXPDYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(C2=CN=CC=C2)N3CCOCC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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